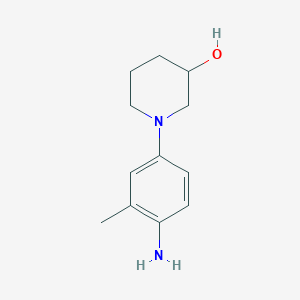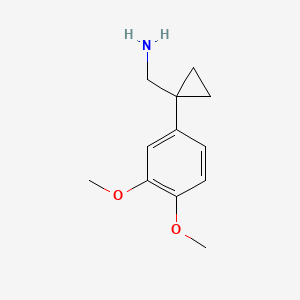
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, also known as 3,4-CTMP, is a novel psychoactive substance that belongs to the class of phenylcyclopropane derivatives. It is a synthetic compound that has been developed for research purposes, specifically for studying its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels. This, in turn, leads to the stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, it is important to note that the long-term effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine on the body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments is its relatively low cost and easy availability. It can be synthesized in a laboratory setting and is readily available for purchase from research chemical suppliers. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is its potential for abuse. It is a psychoactive substance that has not been approved for human consumption, and its long-term effects on the body are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine. One area of research could be to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of research could be to study its effects on the brain and nervous system in more detail, to better understand its mechanism of action and potential long-term effects. Additionally, there is a need for further research into the potential risks and benefits of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, to ensure that it is used safely and responsibly.
Conclusion
In conclusion, 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, or 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, is a synthetic compound that has been developed for research purposes. It has stimulant properties and has been found to increase alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability. While there are advantages to using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, it is important to use it safely and responsibly, and to continue to study its potential risks and benefits.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to those of other psychoactive substances such as amphetamines and cocaine. Studies have shown that it increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability.
Eigenschaften
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPTBMBXRLTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2628552.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2628553.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
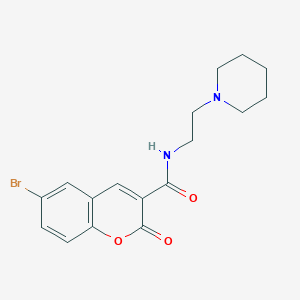
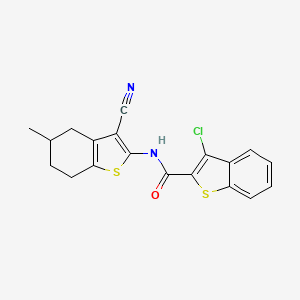
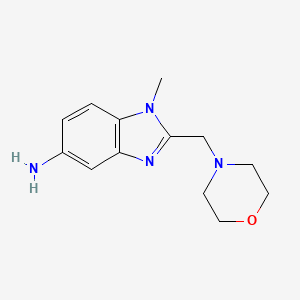
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)
![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)
![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628568.png)
